
(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside: is a compound with significant potential in the biomedical field. It is a glycoside derivative of rhamnopyranose, a type of sugar molecule. This compound has shown promising pharmacological activities, particularly in the treatment of cancer and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rhamnopyranose are protected using benzyl groups to prevent unwanted reactions.
Introduction of Allyl Group: An allyl group is introduced at the 3-O position using allyl bromide in the presence of a base.
Chloroacetylation: The 2-O position is chloroacetylated using chloroacetyl chloride in the presence of a base.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloroacetyl group can yield a hydroxyl group.
Scientific Research Applications
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of glycosylation and carbohydrate metabolism.
Medicine: It has shown potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.
Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-O-chloroacetyl-3-O-benzyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-acetyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-benzoyl-a-L-rhamnopyranoside
Uniqueness
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C18H23ClO6 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate |
InChI |
InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3 |
InChI Key |
WDNLGWSGAATPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)
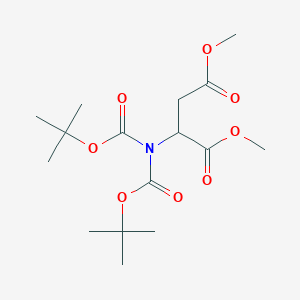
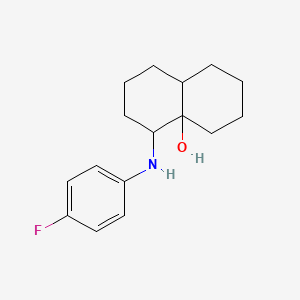
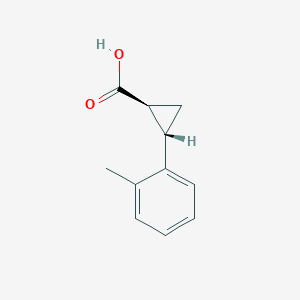


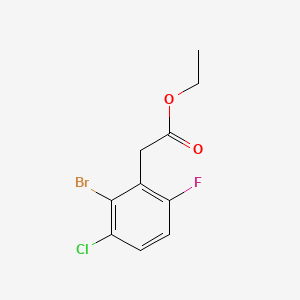
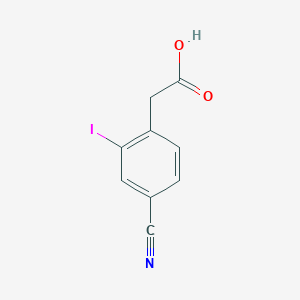
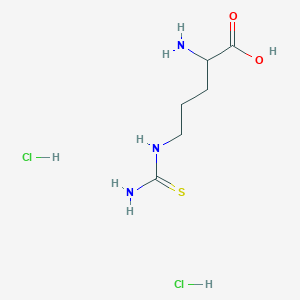
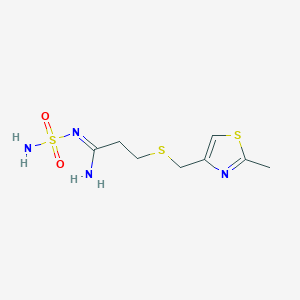
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
